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molecular formula C13H13F3O2 B8511172 1-[3-(Trifluoromethyl)phenyl]hexane-2,4-dione CAS No. 82129-64-4

1-[3-(Trifluoromethyl)phenyl]hexane-2,4-dione

Cat. No. B8511172
M. Wt: 258.24 g/mol
InChI Key: OOYWHQWMWCWWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04319916

Procedure details

A 29.1 g. portion of 1-(3-trifluoromethylphenyl)-2,4-hexanedione was combined with 120 ml. of N,N-dimethylformamide dimethyl acetal and the mixture was stirred under reflux overnight. The mixture was then evaporated to a thick dark brown oil under vacuum, and the residue was dissolved in 250 ml. of methanol. Forty g. of methylamine hydrochloride was added and the mixture was stirred under reflux for 2 hours, and at ambient temperature for 60 hours. The mixture was then evaporated under vacuum to dryness, and the residue was taken up in water and diethyl ether. The organic layer was dried over magnesium sulfate and evaporated under dryness to a dark brown solid, which was chromatographed on a 500 g. silica gel column with ethyl acetate as the eluting solvent. The product-containing fractions were combined and evaporated under vacuum to obtain a light orange solid, which was crystallized from diisopropyl ether to obtain 3.04 g. of the desired product, m.p. 136°-138°. Nmr analysis in DMSOd6 showed peaks at δ7.6-8.3 (m, 6H, aromatic); 3.8 (s, 3H, N--CH3); 2.9-3.3 (q, 2H, COCH2CH3); 0.9-1.1 (t, 3H, COCH2CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([CH2:9][C:10](=[O:16])[CH2:11][C:12](=[O:15])[CH2:13][CH3:14])[CH:6]=[CH:7][CH:8]=1.CO[CH:21](OC)[N:22]([CH3:24])[CH3:23]>>[CH3:21][N:22]1[CH:24]=[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:17])([F:18])[F:1])[CH:4]=2)[C:10](=[O:16])[C:11]([C:12](=[O:15])[CH2:13][CH3:14])=[CH:23]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC(CC(CC)=O)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to a thick dark brown oil under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 250 ml
ADDITION
Type
ADDITION
Details
of methylamine hydrochloride was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated under vacuum to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under dryness to a dark brown solid, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a 500 g
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a light orange solid, which
CUSTOM
Type
CUSTOM
Details
was crystallized from diisopropyl ether
CUSTOM
Type
CUSTOM
Details
to obtain 3.04 g

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
CN1C=C(C(C(=C1)C1=CC(=CC=C1)C(F)(F)F)=O)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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